molecular formula C13H9FO2S B1316939 2-[(4-Fluorophenyl)sulfanyl]benzoic acid CAS No. 13420-72-9

2-[(4-Fluorophenyl)sulfanyl]benzoic acid

Cat. No. B1316939
CAS RN: 13420-72-9
M. Wt: 248.27 g/mol
InChI Key: KNNICTKWJOJINT-UHFFFAOYSA-N
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Patent
US04198420

Procedure details

A mixture of 147 g of iodobenzoic acid and 45.5 g of potassium carbonate in 57 ml of nitrobenzene is maintained with stirring at 160° C. for 40 minutes. Thereafter, 46.5 of additional potassium carbonate are added, followed by the addition of 73.1 g of 4-fluorothiophenol, another 46.5 g of potassium carbonate and 0.35 g of copper powder. The reaction mixture is stirred in a 160° C. bath for 45 minutes. The resulting solid is collected and then cooled to 0° C. before being mixed with 100 ml of water and 220 ml of 6 N hydrochloric acid. The aqueous mixture is then diluted to 1 liter total volume before being stirred with 450 ml of chloroform. The resulting residue white solid is collected and washed successively with chloroform and water. The solid is dissolved in hot acetone and the acetone solution is successively filtered and cooled to provide a white crystalline product. The product is recrystallized from acetone and then converted to a salt with potassium carbonate. The salt is dissolved in water and the aqueous solution is acidified with 1 N hydrochloric acid to provide 2-(4-fluorophenylthio)benzoic acid.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.1 g
Type
reactant
Reaction Step Three
Quantity
46.5 g
Type
reactant
Reaction Step Four
Quantity
0.35 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[F:17][C:18]1[CH:23]=[CH:22][C:21]([SH:24])=[CH:20][CH:19]=1>[N+](C1C=CC=CC=1)([O-])=O.[Cu]>[F:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
45.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
57 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
73.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Step Four
Name
Quantity
46.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring at 160° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred in a 160° C. bath for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
before being mixed with 100 ml of water and 220 ml of 6 N hydrochloric acid
ADDITION
Type
ADDITION
Details
The aqueous mixture is then diluted to 1 liter total volume
STIRRING
Type
STIRRING
Details
before being stirred with 450 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The resulting residue white solid is collected
WASH
Type
WASH
Details
washed successively with chloroform and water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in hot acetone
FILTRATION
Type
FILTRATION
Details
the acetone solution is successively filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to provide a white crystalline product
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from acetone
DISSOLUTION
Type
DISSOLUTION
Details
The salt is dissolved in water

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.